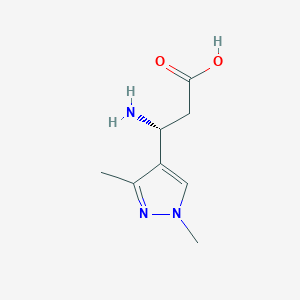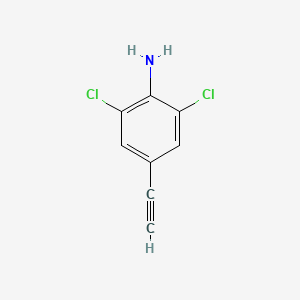
2,6-Dichloro-4-ethynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-ethynylaniline is an organic compound with the molecular formula C8H5Cl2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethynylaniline typically involves the halogenation of aniline derivatives followed by the introduction of the ethynyl group. One common method is the chlorination of 4-ethynylaniline using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the chlorination of aniline derivatives followed by the introduction of the ethynyl group. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-ethynylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while oxidation can produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
2,6-Dichloro-4-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-ethynylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethynyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: Lacks the ethynyl group and has different chemical properties and applications.
4-Ethynylaniline: Lacks the chlorine atoms and has different reactivity and uses.
2,6-Dichloro-4-nitroaniline: Contains a nitro group instead of an ethynyl group, leading to different chemical behavior and applications.
Uniqueness
2,6-Dichloro-4-ethynylaniline is unique due to the presence of both chlorine atoms and the ethynyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Properties
Molecular Formula |
C8H5Cl2N |
|---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
2,6-dichloro-4-ethynylaniline |
InChI |
InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 |
InChI Key |
KUCTZDICHASXFH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


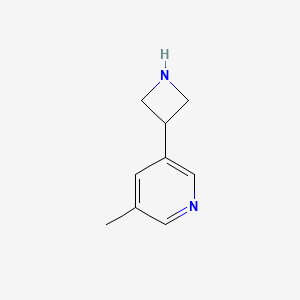
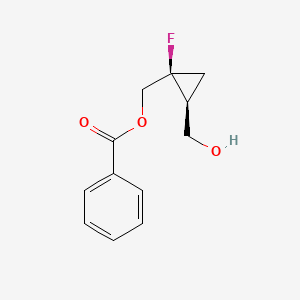
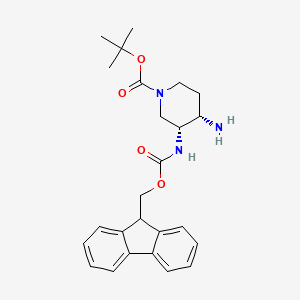
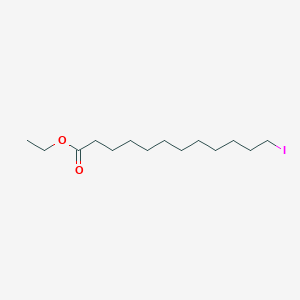
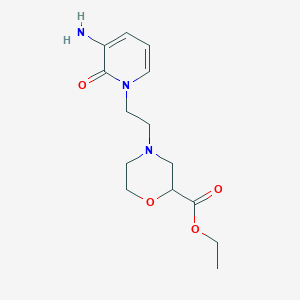
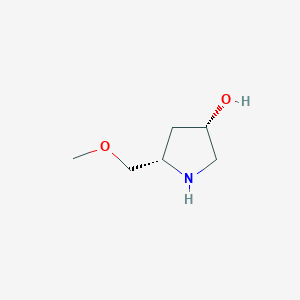



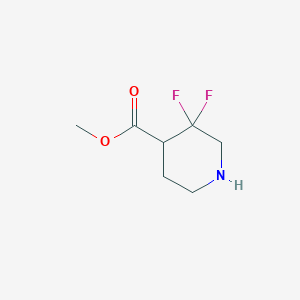
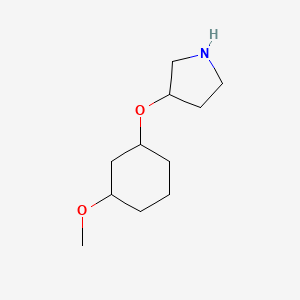
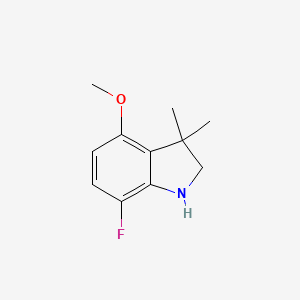
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
